N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 851945-92-1
VCID: VC7180562
InChI: InChI=1S/C15H12ClN3O3S/c1-8-7-23-15-17-6-10(14(21)19(8)15)13(20)18-11-5-9(16)3-4-12(11)22-2/h3-7H,1-2H3,(H,18,20)
SMILES: CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C15H12ClN3O3S
Molecular Weight: 349.79

N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 851945-92-1

Cat. No.: VC7180562

Molecular Formula: C15H12ClN3O3S

Molecular Weight: 349.79

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 851945-92-1

Specification

CAS No. 851945-92-1
Molecular Formula C15H12ClN3O3S
Molecular Weight 349.79
IUPAC Name N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C15H12ClN3O3S/c1-8-7-23-15-17-6-10(14(21)19(8)15)13(20)18-11-5-9(16)3-4-12(11)22-2/h3-7H,1-2H3,(H,18,20)
Standard InChI Key GGUROJMWWPMUIV-UHFFFAOYSA-N
SMILES CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

Synthesis

The synthesis of thiazolopyrimidine derivatives typically involves multi-step reactions. A common method is the three-component condensation reaction, which includes the use of appropriate starting materials such as thiazoles, pyrimidines, and aromatic amines. Industrial-scale synthesis may utilize continuous flow reactors to optimize yield and purity.

Pharmacological Activities

Thiazolopyrimidine derivatives are known for their diverse biological activities:

  • Anticancer Properties: Similar compounds have shown significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

  • Antiviral and Anti-inflammatory Properties: These compounds are also investigated for their potential antiviral and anti-inflammatory effects, although specific data on N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide is not available.

Biological Activity

Compound TypeBiological ActivityMechanism of Action
ThiazolopyrimidinesAnticancer, Antiviral, Anti-inflammatoryInhibition of cell cycle progression, apoptosis induction
Similar DerivativesPotential therapeutic applicationsInteraction with enzymes or receptors

Chemical Reactions

These compounds can undergo various chemical reactions, including oxidation and reduction, using agents like hydrogen peroxide and sodium borohydride, respectively.

Industrial Applications

Due to their unique structure and reactivity, thiazolopyrimidine derivatives are useful in the development of new materials and chemical processes.

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